molecular formula C20H26O3 B5142069 1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene

1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene

Cat. No. B5142069
M. Wt: 314.4 g/mol
InChI Key: QAWFKQNMCLYQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the reduction of oxidative stress and inflammation. It has also been found to improve mitochondrial function and reduce lipid peroxidation.

Advantages and Limitations for Lab Experiments

1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may pose some limitations for its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the evaluation of its safety and efficacy in preclinical and clinical studies is crucial for its potential use as a therapeutic agent.
In conclusion, 1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene is a chemical compound with promising potential for various scientific research applications. Its antioxidant and anti-inflammatory properties, along with its low toxicity and stability, make it a promising candidate for the development of drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene involves the reaction of 2,4-dimethylphenol with 4-ethoxyphenol in the presence of a base, followed by the reaction of the resulting product with 1,4-dibromobutane. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene has been extensively studied for its potential applications in various scientific fields. It has been found to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-21-18-8-10-19(11-9-18)22-13-5-6-14-23-20-12-7-16(2)15-17(20)3/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWFKQNMCLYQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Ethoxyphenoxy)butoxy]-2,4-dimethylbenzene

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